5-Chloro-8-phenoxyquinoline
Overview
Description
5-Chloro-8-phenoxyquinoline is a chemical compound with the molecular formula C15H10ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Mechanism of Action
Target of Action
It’s structurally similar to clioquinol , which is known to interact with various proteins and enzymes in the body
Mode of Action
It’s structurally similar to clioquinol, which is known to interact with its targets via a static process by ground-state complex formation
Biochemical Pathways
Quinoline derivatives, which include 5-chloro-8-phenoxyquinoline, are known to inhibit certain enzymes related to dna replication . This suggests that this compound may affect pathways related to DNA synthesis and replication.
Pharmacokinetics
Similar compounds like clioquinol are known to be rapidly and extensively absorbed when applied topically . The bioavailability of this compound would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion.
Result of Action
Similar compounds like clioquinol are known to have antimicrobial and antifungal effects . This suggests that this compound may also have similar effects at the molecular and cellular level.
Action Environment
For example, the efficacy of similar compounds like Clioquinol can be influenced by factors such as the presence of metal ions .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the quinoline derivative and the biomolecules it interacts with.
Cellular Effects
Quinoline derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-8-phenoxyquinoline is not currently known. Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not currently known
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-phenoxyquinoline can be achieved through several methods. One common approach involves the Skraup reaction, which uses glycerol, sulfuric acid, and aniline derivatives as starting materials. The reaction conditions typically involve heating the mixture to high temperatures to facilitate cyclization and formation of the quinoline ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 8-hydroxyquinoline followed by etherification with phenol. This method ensures high yield and purity of the final product. The process includes steps such as chloridization, extraction, neutralization, washing, separation, and drying .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-8-phenoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-8-phenoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
5-Chloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a phenoxy group, exhibiting potent biological activities.
6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Demonstrates antiproliferative activity against cancer cells.
Uniqueness: 5-Chloro-8-phenoxyquinoline is unique due to the presence of both chlorine and phenoxy groups, which enhance its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-8-phenoxyquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-13-8-9-14(15-12(13)7-4-10-17-15)18-11-5-2-1-3-6-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDFUNAWQJOZFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324327 | |
Record name | 5-chloro-8-phenoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666629 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91676-23-2 | |
Record name | 5-chloro-8-phenoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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